molecular formula C19H28N2O2 B1465178 Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-61-9

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Cat. No. B1465178
CAS RN: 171906-61-9
M. Wt: 316.4 g/mol
InChI Key: POJQCEIJSJPWMX-UHFFFAOYSA-N
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Description

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the CAS Number: 2445800-59-7 . It has a molecular weight of 240.35 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is complex, featuring a bicyclic scaffold. The InChI code for a similar compound, tert-butyl (2- (3-azabicyclo [3.2.0]heptan-1-yl)ethyl)carbamate, is 1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-7-6-13-5-4-10 (13)8-14-9-13/h10,14H,4-9H2,1-3H3, (H,15,16) .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids . These alkaloids are a class of bicyclic compounds that include atropine and cocaine, with a wide array of biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure allows for the creation of molecules with a defined three-dimensional orientation. This is crucial for the development of new pharmaceuticals where the precise positioning of functional groups can affect the drug’s efficacy and safety .

Organic Synthesis

This compound can be used in organic synthesis to create structurally unique compounds that exhibit diverse chemistry. It’s particularly valuable for reactions that release strain in small, strained rings, which are prevalent in many pharmaceuticals .

Bioisostere Development

Researchers use this compound to develop bioisosteres—molecules that can mimic the biological properties of another while offering different physical and chemical properties. This is particularly useful in drug design to improve pharmacokinetic and pharmacodynamic profiles .

Cytotoxic Activity

The compound has been used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which shows cytotoxic activity against various human carcinoma cell lines. This highlights its potential in cancer research and treatment .

Stereoselective Synthesis

It plays a role in the stereoselective synthesis of complex molecules. The ability to control stereochemistry is vital for the production of compounds with the desired biological activity .

properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJQCEIJSJPWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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